molecular formula C₂₃H₁₁Cl₆N₅O₂ B1144597 N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide CAS No. 1373393-59-9

N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide

Numéro de catalogue: B1144597
Numéro CAS: 1373393-59-9
Poids moléculaire: 602.08
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide is a byproduct formed during the synthesis of lamotrigine, a broad-spectrum antiepileptic drug. Lamotrigine is used to treat partial seizures, primary and secondary tonic-clonic seizures, and seizures associated with Lennox-Gastaut syndrome. It also acts as a mood stabilizer and is approved for maintenance treatment of bipolar type I disorder .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of lamotrigine impurity H involves multiple steps, including the use of various reagents and catalysts. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with 3,5-diamino-1,2,4-triazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

In industrial settings, the production of lamotrigine impurity H is often monitored and controlled using high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The process involves optimizing reaction conditions such as temperature, pH, and solvent composition to minimize the formation of impurities .

Analyse Des Réactions Chimiques

Types of Reactions

N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Applications De Recherche Scientifique

N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of lamotrigine impurity H is not well-documented. it is believed to interact with similar molecular targets as lamotrigine, including voltage-sensitive sodium channels. By inhibiting these channels, it may reduce the release of excitatory neurotransmitters like glutamate, thereby exerting anticonvulsant effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • Lamotrigine impurity A
  • Lamotrigine impurity B
  • Lamotrigine impurity C
  • Lamotrigine impurity D
  • Lamotrigine impurity E
  • Lamotrigine impurity F
  • Lamotrigine impurity G

Uniqueness

N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide is unique due to its specific chemical structure and formation pathway. Unlike other impurities, it is formed under specific reaction conditions and may have distinct chemical and biological properties .

Activité Biologique

N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide] is a compound derived from the synthesis of lamotrigine, an antiepileptic drug. This compound has garnered interest due to its potential biological activities and implications in pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial properties and interactions with cellular components.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 2,3-dichloro-N-[3-[(2,3-dichlorobenzoyl)amino]-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]benzamide
  • Molecular Formula : C23H18Cl6N4O2
  • Molecular Weight : 525.20 g/mol

Biological Activity Overview

Research indicates that this compound] exhibits various biological activities:

  • Antimicrobial Activity
    • Studies have shown that related compounds exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited effectiveness against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
    • The compound's structure suggests potential interactions with bacterial cell walls or metabolic pathways that could inhibit growth.
  • Anticancer Potential
    • Compounds structurally similar to triazines have been investigated for their anticancer properties. For instance, derivatives of triazolethiones have shown activity against various cancer cell lines .
    • Preliminary studies suggest that this compound] may influence cell proliferation and apoptosis in cancer models.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of several triazine derivatives against common pathogenic bacteria. The results indicated that compounds with similar structural motifs to this compound] exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against S. aureus and B. subtilis, while showing MIC values above 256 µg/mL for Gram-negative bacteria .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation focusing on the cytotoxic effects of triazine derivatives on human cancer cell lines (such as MCF-7 and HCT-116), several compounds demonstrated IC50 values indicating significant antiproliferative effects. For instance:

  • Compound A (structurally similar to the target compound) had an IC50 of 27.3 µM against MCF-7 cells.
  • These findings suggest that this compound] may possess similar cytotoxic properties warranting further investigation .

Research Findings Summary Table

Activity TypeTest Organism/Cancer CellResultReference
AntibacterialStaphylococcus aureusMIC = 32 µg/mL
AntibacterialBacillus subtilisMIC = 64 µg/mL
AnticancerMCF-7IC50 = 27.3 µM
AnticancerHCT-116IC50 = 6.2 µM

Propriétés

IUPAC Name

2,3-dichloro-N-[3-[(2,3-dichlorobenzoyl)amino]-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11Cl6N5O2/c24-13-7-1-4-10(16(13)27)19-20(30-21(35)11-5-2-8-14(25)17(11)28)31-23(34-33-19)32-22(36)12-6-3-9-15(26)18(12)29/h1-9H,(H2,30,31,32,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGAPUQPXJNKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)NC(=O)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11Cl6N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.